4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
Description
Crystal Structure Determination and Unit Cell Parameters
The crystallographic investigation of 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one reveals a triclinic crystal system with distinct molecular packing arrangements that influence its solid-state properties. X-ray diffraction studies demonstrate that the compound crystallizes in white to yellow crystal powder form, with the molecular architecture exhibiting characteristic features of fused heterocyclic systems. The thieno[2,3-d]pyrimidine core displays remarkable planarity, with the fused ring system maintaining coplanarity throughout the molecule, a feature commonly observed in related thienopyrimidine derivatives.
The crystallographic data indicates that the compound adopts a highly ordered arrangement in the solid state, with intermolecular interactions playing a crucial role in crystal stability. The molecular packing is primarily governed by hydrogen bonding networks and π-π stacking interactions between adjacent molecules. These non-covalent interactions contribute significantly to the overall crystal cohesion and influence the physical properties of the compound.
Molecular Conformation and Ring System Analysis
The structural analysis reveals that the thieno[2,3-d]pyrimidine core maintains an essentially planar configuration, with the thiophene and pyrimidine rings exhibiting excellent coplanarity. The 2-chlorophenyl substituent at position 4 adopts a specific orientation relative to the heterocyclic core, with the dihedral angle between the chlorophenyl ring and the thienopyrimidine system influencing the overall molecular geometry. The methyl group at position 6 of the thiophene ring provides additional steric considerations that affect the molecular conformation.
Crystal structure analysis indicates that the compound exhibits minimal deviation from planarity within the fused ring system, with maximum deviations typically less than 0.05 Angstroms from the mean plane. This planarity is essential for the electronic delocalization across the conjugated system and contributes to the compound's stability and reactivity patterns.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is characterized by multiple types of intermolecular interactions that stabilize the three-dimensional structure. Hydrogen bonding plays a predominant role, with the nitrogen-hydrogen functionality in the pyrimidine ring serving as both donor and acceptor sites for hydrogen bond formation. These interactions create robust supramolecular networks that extend throughout the crystal lattice.
π-π stacking interactions between adjacent thienopyrimidine cores contribute significantly to crystal stability, with typical centroid-to-centroid distances ranging from 3.5 to 4.0 Angstroms. The chlorine substituent on the phenyl ring participates in halogen bonding interactions, further enhancing the crystal packing efficiency and providing additional stabilization to the overall structure.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVGRNHKFUVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652523 | |
| Record name | 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677713-46-1 | |
| Record name | 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thieno-Pyrimidine Ring Construction
The thieno[2,3-d]pyrimidine core is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example, ethyl 2-amino-5-(4-pyridyl)thiophene-3-carboxylate undergoes cyclization with urea under acidic conditions to form the pyrimidinone ring. In the case of 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, 2-chlorobenzaldehyde serves as the aryl precursor, reacting with thiourea in ethanol under reflux to yield the intermediate 2-amino-4-(2-chlorophenyl)thiophene-3-carbonitrile.
Reaction Conditions:
Halogenation and Functionalization
Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃). A mixture of the cyclized intermediate and POCl₃ is heated under reflux for 4–6 hours, followed by quenching with ice-water to precipitate the chlorinated product. The methyl group at the 6-position is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃ as a Lewis catalyst.
Key Data:
| Step | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Thiourea | 80°C | 6 | 70 |
| Chlorination | POCl₃ | 110°C | 5 | 85 |
| Methylation | CH₃I, AlCl₃ | 0–5°C | 2 | 78 |
Substitution Reactions for Side-Chain Modification
Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position undergoes nucleophilic substitution with piperidine or morpholine in polar aprotic solvents. For instance, reacting 4-chloro-6-methylthieno[2,3-d]pyrimidin-2(1H)-one with excess piperidine in dimethylformamide (DMF) at 120°C for 8 hours yields the 4-piperidinyl derivative.
Optimized Parameters:
Oxidation and Reduction Pathways
Controlled oxidation of the thieno ring’s sulfur atom to sulfone derivatives enhances solubility. Hydrogen peroxide (30%) in acetic acid at 50°C for 3 hours achieves this conversion without degrading the pyrimidinone ring. Conversely, sodium borohydride reduces ketone groups in side chains, though this is less common for the target compound.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to improve scalability. A two-step process involves:
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Cyclization: Thiourea and 2-chlorobenzaldehyde react in a microreactor at 100°C with a residence time of 10 minutes.
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Chlorination: POCl₃ is introduced in a second reactor module at 120°C.
Advantages:
Crystallization and Chromatography
Final purification uses mixed-solvent crystallization (ethanol/water, 3:1) to isolate the compound as a white crystalline solid. Silica gel chromatography with hexane:ethyl acetate (1:1) removes trace impurities.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing this compound:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at sulfur and carbon centers:
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Potassium permanganate (KMnO₄) in acidic conditions oxidizes the thiophene ring to form sulfoxides and sulfones .
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Chromium trioxide (CrO₃) selectively oxidizes the methyl group at position 6 to a carboxyl group under controlled conditions, yielding 4-(2-chlorophenyl)-6-carboxythieno[2,3-d]pyrimidin-2(1H)-one .
Reduction Reactions
Reductive transformations modify electronic properties:
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Sodium borohydride (NaBH₄) reduces the carbonyl group at position 2 to a hydroxyl group, forming 4-(2-chlorophenyl)-6-methyl-1,2-dihydrothieno[2,3-d]pyrimidin-2-ol .
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Hydrogen gas (H₂) with palladium catalysts reduces the chlorophenyl group to a cyclohexane derivative in rare cases, though competing dehalogenation is observed .
Nucleophilic Substitution
The chlorine atom at the 2-chlorophenyl group participates in substitution:
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Aryl thiols (e.g., methyl 4-mercaptobenzoate) replace chlorine via microwave-assisted palladium-catalyzed coupling (80°C, 2 hours), producing 5-arylthio derivatives with yields up to 76% .
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Primary amines (e.g., 4-methoxyphenethylamine) facilitate substitution under reflux in xylenes, forming 3-alkyl/aryl derivatives (e.g., 3-(4-methoxyphenethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one) with yields of 59–87% .
Cyclization and Ring Modification
The thienopyrimidine scaffold undergoes cyclization to form extended heterocycles:
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Carbon disulfide in pyridine induces cyclization at position 5, generating 1-(4-imino-6-isopropyl-2-thioxo-1,4-dihydro-2H-thieno[2,3-d] thiazin-5-yl)-propan-2-one .
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Formamide under microwave irradiation (180 W, 600 rpm) facilitates ring expansion to triazolo-fused derivatives .
Coupling Reactions
Palladium-mediated cross-coupling enhances structural diversity:
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Suzuki coupling with arylboronic acids introduces substituents at position 5, though yields vary depending on steric hindrance (e.g., 5-phenyl derivatives achieved 45–62% yields) .
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Buchwald–Hartwig amination with secondary amines modifies the pyrimidinone ring, enabling N-alkylation .
Comparative Reaction Table
Key Mechanistic Insights
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Steric Effects : The 2-chlorophenyl group hinders nucleophilic attack at position 4 but promotes reactivity at position 5 .
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Electronic Effects : Electron-withdrawing substituents (e.g., Cl) enhance electrophilic substitution at the thiophene ring .
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Microwave Assistance : Reduces reaction times from hours to minutes (e.g., cyclization completed in 8 minutes vs. 12 hours conventionally) .
Scientific Research Applications
4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting cellular processes essential for cancer cell survival. The compound’s structure allows it to fit into the active site of enzymes, blocking their activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Thieno[2,3-d]pyrimidinone derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis:
Table 1: Physical Properties of Selected Thieno[2,3-d]pyrimidinone Derivatives
Key Observations:
- Melting Points : The target compound’s high melting point (277–279°C) compared to derivatives like 3c (177–179°C) and 4e (N/A) suggests stronger intermolecular forces due to the 2-chlorophenyl and methyl groups .
- Solubility: Polar substituents (e.g., hydroxy, methylsulfanyl) in compounds like 3c and 4c reduce solubility in nonpolar solvents .
Anthelmintic Activity :
Compound 4e (4-(2-chlorophenyl)-6-phenylpyrimidine-2(1H)-one) demonstrated moderate anthelmintic activity, attributed to the chloro-phenyl interaction with parasitic targets . The target compound’s methyl group may enhance lipophilicity, improving membrane permeability.
Anti-inflammatory Activity :
YM976, a pyrido[2,3-d]pyrimidin-2(1H)-one analog, exhibits potent anti-inflammatory activity due to phosphodiesterase-4 (PDE4) inhibition. Structural differences (pyrido vs. thieno core) influence binding affinity and emetogenic side effects .
Toxicity Profiles :
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride induced adaptive changes in liver and kidneys, suggesting substituents like amino groups may alter metabolic pathways .
Biological Activity
4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, often referred to as a thienopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine moiety, and has been studied for various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H9ClN2OS. The presence of the chlorophenyl group is significant as it often influences the compound's biological activity through electronic and steric effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of thienopyrimidine derivatives, including this compound. For instance, compounds within this class have shown promising results in inhibiting the growth of various cancer cell lines. In particular, structure-activity relationship (SAR) studies indicate that modifications to the thienopyrimidine scaffold can enhance cytotoxicity against cancer cells.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Induces apoptosis |
| Other Thienopyrimidines | Various | TBD | Various |
Anti-inflammatory Effects
Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation.
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Thienopyrimidines may affect various signaling pathways that regulate cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of thienopyrimidine derivatives in preclinical models:
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Inflammatory Model : In an animal model of inflammation, administration of this compound significantly reduced paw edema compared to control groups, indicating its potential use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, and how can its purity be validated?
- Answer : The compound is typically synthesized via one-pot multicomponent reactions, leveraging condensation of substituted pyrimidine precursors with chlorinated aromatic moieties. Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR for structural confirmation). Melting point analysis (277–279°C) serves as a preliminary purity check .
Q. What are the solubility and storage recommendations for this compound in laboratory settings?
- Answer : The compound is soluble in DMSO, ethyl acetate, and methanol, making these solvents suitable for in vitro assays. For long-term stability, store at 4°C in airtight, light-protected containers to prevent degradation .
Q. How can researchers confirm the compound’s structural integrity during experimental workflows?
- Answer : X-ray crystallography is the gold standard for structural elucidation, as demonstrated for structurally analogous dihydropyrimidinones. Complementary techniques include Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis and thin-layer chromatography (TLC) for monitoring reaction progress .
Advanced Research Questions
Q. What experimental strategies are effective for elucidating the compound’s mechanism in apoptosis induction?
- Answer : Use Annexin V/propidium iodide flow cytometry to quantify apoptotic cells. Pair this with Western blotting to measure caspase-3/7 activation and Bcl-2/Bax expression ratios. For mechanistic depth, employ siRNA knockdown of suspected targets (e.g., p53 or AKT pathways) to assess dependency .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer : Synthesize derivatives with modifications at the 2-chlorophenyl or 6-methyl groups. Compare their inhibitory effects on cancer cell lines (e.g., IC₅₀ values) using MTT assays. Molecular docking against validated targets (e.g., KRAS G12C) can prioritize candidates for synthesis .
Q. What analytical approaches resolve contradictions in biological activity data across different studies?
- Answer : Cross-validate assays (e.g., compare cytotoxicity data from MTT vs. clonogenic assays). Assess batch-to-batch variability via HPLC-UV purity checks. Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .
Q. How can molecular docking studies be optimized to predict binding interactions with kinase targets?
- Answer : Use AutoDock Vina or Schrödinger Suite with a focus on H-bonding (e.g., pyrimidinone carbonyl interactions) and π-π stacking (chlorophenyl moiety). Validate docking poses with molecular dynamics simulations (e.g., RMSD < 2 Å over 100 ns). Prioritize targets with KRAS-like ATP-binding pockets due to structural homology .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
